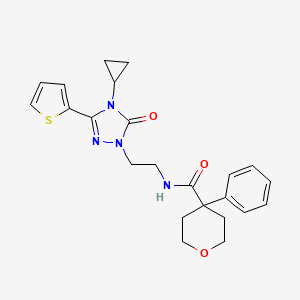

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S/c28-21(23(10-14-30-15-11-23)17-5-2-1-3-6-17)24-12-13-26-22(29)27(18-8-9-18)20(25-26)19-7-4-16-31-19/h1-7,16,18H,8-15H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHFUBKQECXTHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNC(=O)C3(CCOCC3)C4=CC=CC=C4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical properties are crucial for understanding its biological activity. The following table summarizes key characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H23N5O2S |

| Molecular Weight | 421.52 g/mol |

| CAS Number | 1448077-93-7 |

| IUPAC Name | N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide |

The biological activity of this compound is primarily attributed to the presence of the triazole and thiophene moieties. Triazoles are known to exhibit a wide range of pharmacological effects, including:

Antimicrobial Activity:

Triazole derivatives have been extensively studied for their antifungal and antibacterial properties. They inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death. Research indicates that compounds with similar structures demonstrate significant activity against various pathogens, including Staphylococcus aureus and Candida albicans .

Anticancer Properties:

The compound's structure suggests potential anticancer activity. Triazole derivatives have been shown to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression by regulating gene expression . Preliminary studies suggest that this compound may induce apoptosis in cancer cells through these mechanisms.

Anti-inflammatory Effects:

Compounds containing thiophene rings have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds and their implications:

- Antifungal Activity: A study on 1,2,4-triazole derivatives showed promising antifungal activity with minimum inhibitory concentration (MIC) values significantly lower than traditional antifungal agents . This suggests that our compound may similarly exhibit enhanced antifungal properties.

- Antibacterial Efficacy: Research found that triazole-based compounds exhibited high antibacterial activity against both drug-sensitive and drug-resistant strains of bacteria . This reinforces the potential utility of N-(2-(4-cyclopropyl...) in treating resistant infections.

- Anticancer Research: In vitro studies demonstrated that triazole derivatives could inhibit tumor cell growth through multiple mechanisms, including apoptosis induction and cell cycle arrest . The unique structural features of our compound may enhance these effects.

Comparative Analysis

To further illustrate the potential of N-(2-(4-cyclopropyl...) compared to related compounds, the following table summarizes findings from various studies:

| Compound Name | Activity Type | Notable Findings |

|---|---|---|

| 1,2,4-Triazole Derivatives | Antifungal | MIC values lower than conventional agents |

| Thiophene-containing Compounds | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

| Triazole-based Anticancer Agents | Anticancer | Induction of apoptosis in cancer cells |

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are known for their antifungal and antibacterial properties. They function by inhibiting ergosterol synthesis in fungal cell membranes, leading to cell death. Studies indicate that compounds with similar structures exhibit significant activity against pathogens such as Staphylococcus aureus and Candida albicans.

Anticancer Properties

The structural characteristics of this compound suggest potential anticancer activity. Triazole derivatives have been shown to inhibit histone deacetylases (HDACs), which are crucial in cancer progression by regulating gene expression. Preliminary studies indicate that this compound may induce apoptosis in cancer cells through these mechanisms.

Anti-inflammatory Effects

Thiophene-containing compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests that the target compound may have similar effects.

Case Studies and Research Findings

Numerous studies have highlighted the biological activities of related compounds:

- Antifungal Activity : Research on 1,2,4-triazole derivatives has shown promising antifungal activity with minimum inhibitory concentration (MIC) values significantly lower than traditional antifungal agents. This suggests that N-(2-(4-cyclopropyl...) may exhibit enhanced antifungal properties.

- Antibacterial Efficacy : Studies found that triazole-based compounds exhibited high antibacterial activity against both drug-sensitive and drug-resistant strains of bacteria. This reinforces the potential utility of the compound in treating resistant infections.

- Anticancer Research : In vitro studies demonstrated that triazole derivatives could inhibit tumor cell growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Q & A

[Basic] What multi-step synthetic routes are commonly employed for this compound, and what critical reaction parameters must be controlled?

The synthesis involves sequential reactions such as cyclopropane ring formation, triazole cyclization, and carboxamide coupling. Key parameters include:

- Temperature : Maintain 0–5°C during cyclopropane introduction to prevent side reactions.

- pH : Adjust to 7–8 during amide bond formation to avoid hydrolysis.

- Catalysts : Use Pd/C or Cu(I) for heterocyclic ring closures.

Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Monitor intermediates using TLC and HPLC .

[Basic] Which spectroscopic methods are essential for structural confirmation?

- NMR : H and C NMR identify proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm) and carbonyl groups (δ 165–170 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H] at m/z 523.2).

- X-ray Crystallography : Resolves stereochemistry of the tetrahydro-2H-pyran ring .

[Advanced] How can contradictory solubility data (e.g., DMSO vs. aqueous buffers) be resolved during biological assays?

- Co-solvent Systems : Use DMSO (≤1% v/v) with gradual dilution in PBS to prevent precipitation.

- Surfactants : Add 0.1% Tween-80 to enhance dispersion.

- Nanoformulation : Encapsulate in PLGA nanoparticles to improve bioavailability. Validate via dynamic light scattering (DLS) .

[Advanced] What computational approaches predict the compound’s interaction with cyclooxygenase-2 (COX-2)?

- Molecular Docking : AutoDock Vina models binding poses, highlighting hydrogen bonds between the carboxamide group and Arg120/His90 residues.

- MD Simulations : GROMACS assesses stability over 100 ns, calculating RMSD (<2 Å indicates stable binding).

- SAR Analysis : Modify the thiophene moiety to enhance affinity .

[Basic] What in vitro assays are recommended for initial antimicrobial screening?

- Broth Microdilution : Determine MICs against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth.

- Time-Kill Curves : Assess bactericidal effects at 2× MIC over 24 hours.

- Biofilm Inhibition : Use crystal violet staining on polystyrene plates .

[Advanced] How can synthetic yields be optimized without compromising purity?

- Design of Experiments (DoE) : Apply factorial design to optimize molar ratios (e.g., 1.2:1 for amine:carbonyl chloride) and solvent systems (e.g., THF/water biphasic).

- Flow Chemistry : Continuous flow reactors reduce reaction time (30% faster) and improve reproducibility.

- In-line Analytics : FT-IR monitors real-time conversion rates .

[Basic] What degradation products form under accelerated stability conditions (40°C/75% RH)?

- Hydrolysis : The 5-oxo triazole ring hydrolyzes to a carboxylic acid derivative.

- Oxidation : Thiophene sulfoxide forms, detectable via HPLC (retention time shift from 8.2 to 6.7 min).

- Photodegradation : Use amber vials to prevent UV-induced cleavage of the cyclopropane ring .

[Advanced] How do researchers reconcile discrepancies between in vitro potency and in vivo efficacy?

- PK/PD Modeling : Correlate plasma concentration-time profiles (AUC/MIC) with efficacy in murine infection models.

- Metabolite Screening : LC-MS/MS identifies active metabolites (e.g., N-dealkylated derivatives).

- Tissue Distribution : Radiolabel the compound with C for biodistribution studies .

[Basic] What strategies enhance the compound’s metabolic stability?

- Deuterium Incorporation : Replace hydrogen at labile positions (e.g., α to carbonyl) to reduce CYP450-mediated oxidation.

- Prodrug Design : Mask the carboxamide as an ethyl ester to improve oral absorption.

- Cytochrome Inhibition Assays : Test against CYP3A4/2D6 isoforms .

[Advanced] How can researchers validate off-target effects in kinase inhibition assays?

- KinomeScan Profiling : Screen against 468 kinases at 1 µM (DiscoveRx).

- ATP-Competitive Assays : Measure IC shifts with increasing ATP concentrations.

- CRISPR Knockout Models : Validate target specificity in HEK293T cells lacking the putative kinase .

[Basic] What crystallographic techniques resolve the compound’s solid-state conformation?

- Single-Crystal X-ray : Space group P2/c with Z = 4; hydrogen bonds between pyran oxygen and triazole NH stabilize the lattice.

- PXRD : Match experimental patterns with Mercury-generated simulations to confirm polymorphism absence .

[Advanced] How can QSAR models guide derivative synthesis for improved activity?

- Descriptor Selection : Use Moriguchi logP and Balaban index to correlate lipophilicity and anti-inflammatory activity.

- 3D-QSAR (CoMFA) : Align derivatives using the thiophene ring as a pharmacophore anchor.

- Synthetic Feasibility : Prioritize derivatives with synthetic accessibility (SA) scores >4.5 .

[Basic] What safety protocols are critical during large-scale synthesis?

- Exotherm Control : Use jacketed reactors with chilled brine for exothermic steps (e.g., cyclopropanation).

- Waste Management : Neutralize acidic byproducts with NaHCO before disposal.

- PPE : Wear butyl rubber gloves and respirators when handling thiophene precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.